molecular formula C14H14N2OS B8480294 N-(3,5-Dimethylphenyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide

N-(3,5-Dimethylphenyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B8480294
M. Wt: 258.34 g/mol
InChI Key: ZNKFXYGABLLBNY-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N2OS and its molecular weight is 258.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-Dimethylphenyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-Dimethylphenyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3,5-Dimethylphenyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-sulfanylidene-1H-pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2OS/c1-9-6-10(2)8-11(7-9)16-13(17)12-4-3-5-15-14(12)18/h3-8H,1-2H3,(H,15,18)(H,16,17)

InChI Key

ZNKFXYGABLLBNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CNC2=S)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Mercaptonicotinic acid (90 g, 0.58 mol) was suspended in N,N-dimethylformamide (660 mL) under ice-cooling, then carbonyldiimidazole (110 g, 0.70 mol) was added thereto, and the whole was stirred for 2 hours at room temperature. Water (5.4 mL) was added thereto, and the whole was stirred for 40 minutes, and then 3,5-xylidine (76 mL, 0.61 mol) was added thereto and the resulting mixture was stirred at 60° C. for 16 hours. The mixture was allowed to stand, and then water (1.3 L) was added, and the precipitated solid was filtered off. The solid was dried at 45° C. under reduced pressure to give 130 g of the title Reference Compound as a yellow solid (Yield: 89%).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Quantity
76 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.3 L
Type
reactant
Reaction Step Five
Quantity
660 mL
Type
solvent
Reaction Step Six
Yield
89%

Synthesis routes and methods II

Procedure details

2-Mercaptonicotinic acid (90 g, 0.58 mol) was suspended in N,N-dimethylformamide (660 mL) under ice-cooling, then carbonyldiimidazole (110 g, 0.70 mol) was added thereto, and the whole was stirred for 2 hours at room temperature. Water (5.4 mL) was added thereto, and the whole was stirred for 40 minutes, and then 3,5-xylydine (76 mL, 0.61 mol) was added thereto and the resulting mixture was stirred at 60° C. for 16 hours. The mixture was allowed to stand, and then water (1.3 L) was added, and the precipitated solid was filtered off. The solid was dried at 45° C. under reduced pressure to give 130 g of the title Reference Compound as a yellow solid (Yield: 89%).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
3,5-xylydine
Quantity
76 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.3 L
Type
reactant
Reaction Step Five
Quantity
660 mL
Type
solvent
Reaction Step Six
Yield
89%

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